(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol
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Overview
Description
(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol: is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol} typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors such as pyrazolone derivatives with halogenated compounds under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the alcohol group to a ketone or aldehyde.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane. Conditions may vary, but typically involve the use of an oxidizing agent in an appropriate solvent.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst. Conditions often require an inert atmosphere and low temperatures.
Substitution: : Reagents and conditions depend on the specific substitution reaction, but may include nucleophiles or electrophiles and solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Alkanes or alkenes.
Substitution: : Various derivatives depending on the substituents involved.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It may be used as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used in biochemical studies to understand enzyme mechanisms or cellular processes.
Mechanism of Action
The mechanism by which {(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol} exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which share similar structural features but may differ in their substituents and functional groups. Some similar compounds include:
Pyrazolo[3,4-d]pyrimidin-4-amine
Pyrazolo[3,4-d]pyrimidin-4-ol
Pyrazolo[3,4-d]pyrimidin-4-yl)methanol derivatives
These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Properties
CAS No. |
1307287-47-3 |
---|---|
Molecular Formula |
C12H17N5O |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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